molecular formula C13H19NO2 B1306887 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol CAS No. 886-46-4

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Cat. No.: B1306887
CAS No.: 886-46-4
M. Wt: 221.29 g/mol
InChI Key: BLKKQITUZVROHP-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence stems from its ability to adopt a stable chair conformation, which can be strategically functionalized to create three-dimensionally complex molecules with specific biological activities. The nitrogen atom within the piperidine ring can act as a basic center and a point for further chemical modification, enhancing the molecular diversity that can be achieved from this core structure. In modern organic synthesis, the development of stereoselective methods to construct substituted piperidines is a major focus, as the spatial arrangement of substituents is often critical for biological function.

Overview of the Compound's Importance as a Molecular Framework

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol serves as a valuable building block in synthetic chemistry. smolecule.com The presence of multiple functional groups—a tertiary amine, a primary alcohol, and a secondary alcohol—on a defined stereochemical scaffold makes it a versatile intermediate. smolecule.com The benzyl (B1604629) group on the nitrogen atom not only imparts specific properties to the molecule but can also serve as a protecting group that can be removed under various reaction conditions to allow for further functionalization of the piperidine nitrogen. Researchers have explored its potential as a precursor for the synthesis of novel bioactive molecules, including potential anesthetics and anticonvulsants. smolecule.com

Scope and Research Focus on this compound

Current academic research on this compound is centered on leveraging its structural features for the synthesis of more complex and potentially therapeutic agents. The focus is on utilizing the hydroxyl groups for further derivatization and exploring the impact of the substituted piperidine core on the biological activity of the resulting molecules. Studies have investigated its potential anticholinesterase and antidepressant activities, though further research is needed to fully elucidate its therapeutic potential. smolecule.com The compound's utility as a scaffold for creating diverse chemical libraries for drug screening is a key area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKQITUZVROHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394987
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-46-4
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-4-HYDROXY-3-PIPERIDINEMETHANOL FUMARATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Iii. Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, offering a comprehensive view of its molecular framework.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined.

While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of closely related analogs such as 1-Benzyl-4-hydroxypiperidine and 1-Benzyl-3-methyl-4-piperidone.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the benzyl (B1604629) group and the piperidine (B6355638) ring. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (N-CH₂-Ph) are expected to resonate as a singlet or a pair of doublets around δ 3.5 ppm. The protons on the piperidine ring would exhibit more complex splitting patterns due to spin-spin coupling. The proton at C4, bearing the hydroxyl group, would likely appear as a multiplet around δ 3.7-4.0 ppm. The hydroxymethyl protons (-CH₂OH) would also give rise to a characteristic signal, likely a doublet or multiplet, and the hydroxyl protons (-OH) would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The aromatic carbons of the benzyl group are expected to show signals between δ 127 and 138 ppm. The benzylic methylene carbon is anticipated around δ 63 ppm. The piperidine ring carbons would resonate in the aliphatic region, with the carbon bearing the hydroxyl group (C4) expected at approximately δ 65-70 ppm and the carbon with the hydroxymethyl group (C3) at a slightly different shift. The hydroxymethyl carbon itself would likely appear around δ 60-65 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzylic CH₂~ 3.5~ 63
Aromatic CH~ 7.2 - 7.4~ 127 - 129
Aromatic C (quaternary)-~ 138
Piperidine H2~ 2.8 - 3.0~ 52 - 55
Piperidine H3~ 1.8 - 2.0~ 40 - 45
Piperidine H4~ 3.7 - 4.0~ 65 - 70
Piperidine H5~ 1.5 - 1.7~ 30 - 35
Piperidine H6~ 2.2 - 2.4~ 52 - 55
Hydroxymethyl CH₂~ 3.4 - 3.6~ 60 - 65
Hydroxyl OHVariable-

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show a correlation between the benzylic methylene protons and the quaternary aromatic carbon of the benzyl group, confirming their connectivity. It would also be crucial in connecting the hydroxymethyl group to the C3 position of the piperidine ring.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): While technically challenging due to its low sensitivity, the ADEQUATE experiment provides direct carbon-carbon bond information, offering an unambiguous map of the carbon skeleton of the molecule. This would definitively confirm the structure of the piperidine ring and the attachment of the substituent groups.

The stereochemistry of the substituents at C3 and C4 (cis or trans relationship) can be inferred from coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY), which show through-space correlations between protons that are in close proximity.

Vibrational spectroscopy provides information about the functional groups present in a molecule. The FT-IR and FT-Raman spectra of this compound would be expected to exhibit characteristic absorption bands.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum would be indicative of the hydroxyl groups, with the broadening resulting from hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the primary and secondary alcohols are expected in the 1000-1200 cm⁻¹ region.

C-N Stretching: The C-N stretching of the tertiary amine would be observed in the 1000-1250 cm⁻¹ range.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (H-bonded)3200-3600FT-IR
Aromatic C-H stretch3000-3100FT-IR, FT-Raman
Aliphatic C-H stretch2850-2960FT-IR, FT-Raman
Aromatic C=C stretch1450-1600FT-IR, FT-Raman
C-O stretch1000-1200FT-IR
C-N stretch1000-1250FT-IR

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₉NO₂), the expected exact mass would be calculated.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-benzyl piperidine derivatives involve cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation. Other fragmentations would involve loss of water from the hydroxyl groups and cleavage of the piperidine ring.

Interactive Data Table: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular FormulaC₁₃H₁₉NO₂
Exact Mass [M+H]⁺222.1494
Key Fragment Ion (m/z)91 (Tropylium cation)
Other Possible Fragments[M-H₂O]⁺, [M-CH₂OH]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

While solution-state techniques like NMR provide information about the dynamic structure of a molecule, X-ray crystallography offers a precise and static picture of the molecule's conformation and intermolecular interactions in the solid state.

A crystal structure of this compound would definitively establish the relative stereochemistry of the C3 and C4 substituents. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

Interactive Data Table: Expected Crystal Structure Parameters for this compound

Parameter Expected Information
Crystal SystemTo be determined
Space GroupTo be determined
Piperidine Ring ConformationLikely a chair conformation
Substituent OrientationAxial/Equatorial positions of benzyl, hydroxymethyl, and hydroxyl groups
Intermolecular InteractionsHydrogen bonding network involving hydroxyl groups

Conformational Analysis of the Piperidine Ring

The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of bulky substituents, such as the benzyl group at the nitrogen atom and the hydroxymethyl and hydroxyl groups on the carbon framework, can significantly influence the ring's geometry and the equilibrium between different chair and boat conformers.

Experimental techniques provide invaluable insights into the conformational behavior of molecules in solution and the solid state. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are the primary methods employed for these investigations.

Future experimental studies, such as detailed 1D and 2D NMR analyses (including NOESY and ROESY experiments), would be instrumental in determining the precise through-space proximities of protons, thereby elucidating the dominant solution-state conformation. Similarly, obtaining a single crystal for X-ray crystallographic analysis would provide definitive information about the solid-state conformation and intermolecular interactions.

Computational chemistry offers a powerful tool to complement experimental findings by exploring the entire conformational space of a molecule and quantifying the relative energies of different conformers. Potential Energy Surface (PES) scans are a common computational method used to investigate the conformational landscapes of flexible molecules like this compound.

A relaxed PES scan involves systematically varying specific dihedral angles within the molecule while optimizing the remaining geometrical parameters at each step. This allows for the mapping of low-energy pathways between different conformations and the identification of stable conformers (local minima) and transition states.

For this compound, a comprehensive computational analysis would involve scanning the key dihedral angles that define the piperidine ring's puckering and the orientation of its substituents. The results of such a scan would typically be presented as a plot of energy versus the scanned coordinate, revealing the energy barriers to conformational interconversion.

The following table illustrates a hypothetical outcome of a DFT (Density Functional Theory) based potential energy surface scan for the interconversion between two chair conformers of a substituted piperidine.

Dihedral Angle (degrees)Relative Energy (kcal/mol)
180 (Chair 1)0.00
1501.25
1204.50
908.75
60 (Twist-Boat)5.50
302.10
0 (Chair 2)0.50

This is a hypothetical data table for illustrative purposes.

Such computational studies, when benchmarked against experimental data, can provide a detailed and dynamic picture of the conformational preferences of this compound, which is crucial for understanding its structure-activity relationships.

Iv. Theoretical and Computational Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the heart of modern computational chemistry. They use the principles of quantum mechanics to model the behavior of electrons in molecules.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is known for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. In studies of similar molecules, DFT has been used to investigate geometric structures and electronic properties. mdpi.comresearchgate.netresearchgate.netnih.gov

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. DFT calculations can be used to determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol.

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum.

DFT can also be used to predict various spectroscopic parameters. For example, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure. Similarly, spin-spin coupling constants can be calculated to provide further insight into the connectivity of the atoms.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread out over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in understanding the chemical reactivity of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For related compounds, this gap has been analyzed to understand charge transfer within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a method for studying the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can provide valuable information about intramolecular interactions, such as charge transfer between different parts of the molecule and the stabilization that arises from these interactions. For instance, in this compound, NBO analysis could be used to investigate the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. Such analyses on similar compounds have revealed insights into their electronic structures. researchgate.netnih.gov

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Analysis of Molecular Reactivity and Interaction Sites

The results of quantum chemical calculations can be used to predict the reactivity of a molecule and to identify the sites where it is most likely to interact with other molecules. For example, the distribution of the electrostatic potential on the surface of the molecule can be calculated to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information can be used to predict how the molecule will interact with other reagents.

Additionally, various reactivity descriptors, such as electronegativity, hardness, and softness, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Without specific studies on "this compound," it is not possible to provide data tables or detailed research findings as requested. The information presented here is a general description of the computational methodologies that would be employed for such an analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound would be instrumental in identifying the electrophilic and nucleophilic sites of the molecule. This analysis maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

In a hypothetical MEP analysis of this compound, one would expect to observe:

Negative Regions (Red/Yellow): These areas, rich in electron density, would likely be concentrated around the oxygen atoms of the hydroxyl and hydroxymethyl groups, as well as potentially the nitrogen atom of the piperidine (B6355638) ring. These sites would be susceptible to electrophilic attack.

Positive Regions (Blue): Electron-deficient areas, primarily located around the hydrogen atoms of the hydroxyl groups and the benzyl (B1604629) ring, would indicate sites prone to nucleophilic attack.

This analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing. researchgate.netwhiterose.ac.uk

Fukui Function Descriptors for Electrophilic and Nucleophilic Sites

Fukui functions are chemical reactivity descriptors derived from density functional theory (DFT) that quantify the sensitivity of the electron density of a system to a change in the number of electrons. scm.com For this compound, calculating Fukui functions would allow for a more quantitative prediction of reactive sites than MEP analysis alone.

The key Fukui function descriptors are:

f+(r): This function describes the reactivity towards a nucleophilic attack (electron acceptance). A higher value at a particular atomic site indicates a greater susceptibility to attack by a nucleophile.

f-(r): This function indicates the reactivity towards an electrophilic attack (electron donation). A higher value suggests a site that is more likely to be attacked by an electrophile.

f0(r): This function is used to predict sites for radical attack.

A condensed Fukui function analysis would provide numerical values for each atom in this compound, pinpointing the most likely centers for electrophilic and nucleophilic interactions. scm.comnih.gov

Advanced Topological Analyses (AIM, ELF, LOL)

Advanced topological analyses examine the electron density and its derivatives to provide a deeper understanding of chemical bonding and electronic structure.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to partition a molecule into atomic basins. nih.gov An AIM analysis of this compound would characterize the nature of its covalent and non-covalent bonds (like hydrogen bonds) by examining the properties of bond critical points (BCPs).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that provide a visual and quantitative measure of electron localization in a molecule. nih.gov They help to distinguish between core electrons, lone pairs, and bonding electron pairs. For this compound, an ELF/LOL analysis would reveal the precise spatial regions of its lone pairs on the oxygen and nitrogen atoms and the characteristics of its various C-C, C-N, C-O, C-H, and O-H bonds.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling could be employed to investigate the potential reaction pathways involving this compound. This would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the highest energy point along a reaction coordinate, which represents the transition state.

Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and calculating thermodynamic properties like activation energies.

Such studies could, for example, model the mechanism of N-debenzylation or the oxidation of the alcohol functional groups, providing valuable insights into the compound's chemical stability and reactivity.

Stereochemical Predictions and Computational Validation

This compound possesses multiple stereocenters (at positions 3 and 4 of the piperidine ring), meaning it can exist as different stereoisomers (diastereomers and enantiomers).

Computational methods can be used to:

Predict Relative Stabilities: By calculating the ground-state energies of the different possible stereoisomers (e.g., cis and trans isomers with respect to the substituents on the piperidine ring), it is possible to predict which conformation is the most stable.

Validate Experimental Data: Computational predictions of spectroscopic properties, such as NMR chemical shifts, can be compared with experimental data to confirm the stereochemistry of a synthesized product.

For instance, the relative stereochemistry of substituted piperidines is often determined by analyzing coupling constants (J values) in ¹H NMR spectra, a process that can be supported and validated by DFT calculations of the molecular geometry and NMR shielding constants. whiterose.ac.uk

V. Chemical Transformations and Derivatization Strategies

Functional Group Interconversions of Hydroxyl and Hydroxymethyl Moieties

The presence of both a primary and a secondary alcohol in 1-benzyl-3-(hydroxymethyl)piperidin-4-ol offers opportunities for selective functional group interconversions. These reactions are fundamental in modifying the compound's structure and reactivity.

The hydroxyl and hydroxymethyl groups of this compound can be oxidized to the corresponding carbonyl functionalities, namely a ketone and an aldehyde. This transformation is a key step in the synthesis of various derivatives. For instance, the oxidation of the primary alcohol can lead to the formation of 1-benzyl-4-hydroxy-piperidine-3-carbaldehyde. One method to achieve this involves using a system of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, and sodium bromide. This process has been shown to be effective for the oxidation of (1-benzyl-4-piperidyl)methanol, resulting in high yields of the corresponding aldehyde. google.com Another approach involves the use of Dess-Martin Periodinane (DMP), which has been successfully employed to oxidize similar primary alcohols in piperidine (B6355638) systems to aldehydes. nih.gov

Similarly, the secondary alcohol at the 4-position can be oxidized to a ketone, yielding 1-benzyl-3-(hydroxymethyl)piperidin-4-one. The selective oxidation of one alcohol over the other can be achieved by choosing appropriate reagents and reaction conditions.

The resulting dicarbonyl compound, 1-benzyl-3-formylpiperidin-4-one, is a versatile intermediate for further modifications. guidechem.com

The carbonyl intermediates derived from the oxidation of this compound can be reduced back to their corresponding alcohols. This process is often employed to introduce specific stereochemistry or to proceed with further synthetic steps. The reduction of a ketone at the 4-position of a piperidine ring can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. acs.orggrok.com For instance, the catalytic reduction of 1-benzyl-4-piperidones has been studied, demonstrating the feasibility of converting the ketone group to a secondary alcohol. acs.org

The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to the selective formation of either cis or trans isomers with respect to other substituents on the piperidine ring. For example, the reduction of substituted piperidinones can be stereoselective. nih.gov The reduction of an aldehyde at the 3-position back to a primary alcohol can also be accomplished using similar reducing agents. youtube.com

Amination Reactions of Piperidine Ring Systems

The piperidine ring nitrogen of this compound is a key site for derivatization. Amination reactions, particularly reductive amination, provide a powerful tool for introducing a wide variety of substituents at this position, significantly expanding the chemical space of accessible derivatives. researchgate.net

Reductive amination typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. chim.it In the context of derivatives of this compound, the carbonyl function, introduced through oxidation as described in section 5.1.1, can react with various primary and secondary amines. The resulting iminium ion intermediate is then reduced in situ to form a new C-N bond. nih.gov

For example, aldehydes derived from the oxidation of the hydroxymethyl group can undergo reductive amination with a range of amines using reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This methodology has been successfully applied to synthesize a variety of aminoethyl-substituted piperidines. nih.gov

Furthermore, the secondary amine that can be obtained after debenzylation of the piperidine nitrogen offers another handle for functionalization. This secondary amine can be alkylated or acylated to introduce diverse functionalities. grok.comchemijournal.com

Construction of Complex Molecular Architectures

The strategic functionalization of this compound provides a foundation for the synthesis of more intricate molecular structures, including spirocyclic and fused ring systems. These complex architectures are of significant interest in medicinal chemistry due to their rigid conformations and three-dimensional diversity.

Spirocyclic systems containing a piperidine ring are prevalent in a number of biologically active compounds. nih.gov The functional groups present in derivatives of this compound can be exploited to construct such spirocycles. One common strategy involves an intramolecular cyclization reaction. For instance, a suitably functionalized side chain attached to the piperidine ring or the nitrogen atom can undergo cyclization onto one of the ring carbons.

A key intermediate, 1-benzyl-4-piperidone, which can be derived from the subject compound, is a common starting material for the synthesis of spiro-piperidines. nih.gov For example, new dihydrospiro[quinoline-2,4'-piperidines] have been synthesized from 4-piperidone (B1582916) imine reactivity. researchgate.net

The synthesis of fused ring systems involves the formation of a new ring that shares one or more atoms with the original piperidine ring. Derivatives of this compound can serve as precursors for such transformations. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for constructing fused systems. researchgate.net

For example, intramolecular reactions can lead to the formation of bicyclic structures. The functional groups on the piperidine ring can be manipulated to contain reactive moieties that can participate in intramolecular cyclization. For instance, an intramolecular Heck reaction has been utilized to form spiro-piperidines, a strategy that could be adapted for fused systems. researchgate.net Additionally, intramolecular free-radical cyclization of appropriately substituted pyrrolylpyridinium salts has been shown to produce fused pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org

While direct examples starting from this compound are not explicitly detailed in the provided context, the principles of intramolecular cyclization and tandem reactions on substituted piperidine rings are well-established and applicable to derivatives of this compound. researchgate.netresearchgate.net

Ring Contraction to Pyrrolidine (B122466) Derivatives

Ring contraction of a piperidine ring to a pyrrolidine ring is a complex chemical transformation that typically requires multi-step synthetic sequences involving specific rearrangement reactions. No direct methods for the ring contraction of this compound to a pyrrolidine derivative are reported in the scientific literature. However, established rearrangement reactions could theoretically be adapted to achieve this transformation, although it would necessitate significant modification of the starting material.

Two classical methods for the ring contraction of cyclic ketones are the Favorskii and Wolff rearrangements.

Favorskii Rearrangement Approach: The Favorskii rearrangement involves the treatment of a cyclic α-halo ketone with a base to yield a ring-contracted carboxylic acid or its derivative. wikipedia.orgddugu.ac.in Applying this to this compound would first require:

Oxidation: The secondary alcohol at the C-4 position would need to be oxidized to a ketone to form 1-benzyl-3-(hydroxymethyl)piperidin-4-one.

Halogenation: The resulting ketone would then need to be halogenated at an α-carbon (either C-3 or C-5) to produce an α-halo ketone.

Rearrangement: Treatment of this intermediate with a base (e.g., sodium hydroxide (B78521) or sodium alkoxide) would induce the rearrangement, leading to the formation of a pyrrolidine-carboxylic acid derivative. harvard.eduslideshare.netrsc.org

This hypothetical sequence is outlined below but has not been experimentally validated for this specific compound.

Table 2: Hypothetical Steps for Favorskii Ring Contraction

StepTransformationRequired Reagents (Examples)Intermediate/Product Type
1Oxidation of C4-OHPCC, Swern Oxidation, DMPPiperidin-4-one
2α-HalogenationBr₂ in acetic acid, NBSα-Halo Piperidin-4-one
3RearrangementNaOH, NaOMePyrrolidine Carboxylic Acid/Ester

Wolff Rearrangement Approach: The Wolff rearrangement provides another pathway for ring contraction, proceeding through a ketene (B1206846) intermediate formed from an α-diazoketone. wikipedia.orgchem-station.com This approach would also require initial modification of the starting material:

Oxidation: As with the Favorskii approach, the C-4 alcohol must first be oxidized to a ketone.

Diazo Group Transfer: The α-position of the ketone would then be converted into a diazo group to form an α-diazoketone.

Rearrangement: The α-diazoketone, upon thermolysis, photolysis, or transition metal catalysis (e.g., with silver(I) oxide), would lose nitrogen gas and rearrange to a highly reactive ketene intermediate. youtube.com This ketene can then be trapped with a nucleophile (like water or an alcohol) to give the final ring-contracted pyrrolidine product. slideshare.net

While these represent plausible theoretical strategies based on well-known organic reactions, the absence of published data for this compound means that the feasibility, reaction conditions, and yields for these transformations remain speculative. A 2024 study on the oxidative rearrangement of N-H piperidines offers a more modern approach but is not applicable to N-benzyl substituted compounds like the one . researchgate.netdntb.gov.ua

Vi. 1 Benzyl 3 Hydroxymethyl Piperidin 4 Ol As a Key Synthetic Building Block

Role as a Precursor in Advanced Organic Synthesis

The utility of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol as a foundational precursor is well-established in medicinal and synthetic chemistry. It serves as an important pharmaceutical intermediate and a starting material for the synthesis of more elaborate organic molecules. smolecule.com The compound's structure contains several points for chemical modification, including the secondary alcohol, the primary alcohol, and the tertiary amine, which can be manipulated selectively under various reaction conditions.

Researchers have utilized this compound as a building block in the synthesis of diverse bioactive molecules. For example, derivatives of the N-benzylpiperidine core have been explored in the development of novel anesthetics and anticonvulsants. rsc.org Its accessible synthesis, often beginning from starting materials like ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, makes it a readily available precursor for research and development purposes. smolecule.com The versatility of this compound underscores its importance as a starting point for constructing molecules with potential applications in treating neurological disorders. smolecule.com

Scaffold for Novel Heterocyclic Compound Design and Synthesis

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The piperidine (B6355638) ring is considered a privileged scaffold because it is a ubiquitous structural motif found in numerous natural products and marketed drugs. acs.orgnih.gov The presence of both the benzyl (B1604629) and piperidinyl groups in this compound makes it an attractive framework for the design and synthesis of new heterocyclic compounds, particularly in the search for new therapeutic agents. rsc.orgsmolecule.com

The introduction of chiral piperidine scaffolds into small molecules can be beneficial for modulating physicochemical properties, enhancing biological activities and selectivity, and improving pharmacokinetic profiles. rsc.org The rigid, yet conformationally flexible, piperidine ring allows for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets such as enzymes and receptors. This has been demonstrated in the development of analogs of the acetylcholinesterase inhibitor Donepezil, where the 1,4-disubstituted piperidine core is a key feature for biological activity. acs.org

Table 1: Examples of Compound Classes Synthesized from Piperidine Scaffolds
Compound/Analog ClassTherapeutic Target/ApplicationKey Structural FeatureSource
Donepezil AnalogsAcetylcholinesterase (AChE) Inhibitors (Anti-dementia)1,4-disubstituted piperidine core acs.org
Novel AnestheticsNeurological applicationsN-benzylpiperidine derivative rsc.org
Novel AnticonvulsantsNeurological applicationsN-benzylpiperidine derivative rsc.org
Antimicrobial AgentsAntibacterial and antifungalN-benzyl piperidin-4-one derivatives researchgate.net

Intermediate in the Chiral Synthesis of Stereochemically Defined Compounds

The synthesis of compounds with specific three-dimensional arrangements (stereoisomers) is crucial in pharmacology, as different enantiomers or diastereomers of a drug can have vastly different biological activities. Chiral 1-benzyl-3-hydroxypiperidine is recognized as an important pharmaceutical intermediate, often prepared through chiral synthesis or the chemical resolution of a racemic mixture.

The stereocenters present in this compound make it a valuable intermediate for controlling the stereochemistry of subsequent products. Synthetic strategies have been developed to produce specific stereoisomers of related piperidine structures, such as (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, demonstrating the importance of this framework in stereocontrolled synthesis. The ability to perform chemoenzymatic synthesis using lipases to achieve desymmetrization of related diols further highlights the role of such piperidine intermediates in accessing enantiomerically pure compounds.

Application in the Construction of Natural Product Analogs

The piperidine skeleton is a core component of a vast number of bioactive natural products, particularly alkaloids isolated from plant sources. nih.govresearchgate.net These natural compounds exhibit a wide range of pharmacological effects. Consequently, piperidine derivatives like this compound are valuable building blocks for the synthesis of natural product analogs. These analogs are synthetic compounds that mimic the structure and biological activity of a natural product, but may be easier to synthesize or have improved properties.

While not a natural product itself, the drug Donepezil, used for the treatment of Alzheimer's disease, contains a 1-benzyl-piperidine moiety. The development of novel analogs of Donepezil showcases how this synthetic scaffold is employed to create molecules that interact with biological targets in a manner similar to or improved upon other bioactive compounds. acs.org The synthesis of such analogs relies on the strategic use of piperidone-based templates to generate chirally enriched products. acs.org

Potential for Ligand Design in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The structural features of this compound—specifically the piperidine nitrogen atom and the oxygen atoms of the two hydroxyl groups—give it significant potential to act as a multidentate ligand.

Research on related α-pyridinyl alcohols and 2-(aminomethyl)piperidine (B33004) derivatives has shown their ability to form stable complexes with a variety of metal centers, including Mg(II), Zn(II), Ti(IV), and Zr(IV). rsc.orgmdpi.com The nitrogen and oxygen atoms in these molecules can coordinate with the metal, creating chelate rings that enhance the stability of the resulting complex. mdpi.com The ability of alcoholato ligands to create bridges between metal centers is also a key feature. mdpi.com Given these precedents, this compound is a promising candidate for the design of new ligands. Its three potential coordination sites could allow it to bind to a single metal center as a tridentate ligand or to bridge multiple metal centers, leading to the formation of novel coordination polymers or discrete polynuclear complexes with interesting catalytic or material properties.

Vii. Conclusion and Future Research Directions

Synthesis and Stereochemical Control Advancements

The synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol and related piperidines has been established through classical methods. However, the future of its synthesis lies in the precise control of stereochemistry. The presence of two stereocenters (at C3 and C4) means that four stereoisomers are possible, each potentially having distinct biological activities and material properties.

Future synthetic research should prioritize the development of novel stereoselective strategies. Drawing inspiration from methodologies applied to similar chiral piperidines, promising avenues include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable unsaturated precursor could establish the desired stereocenters in a single, efficient step.

Biocatalytic Resolution: Employing enzymes for the kinetic resolution of racemic intermediates can provide access to enantiomerically pure forms of the compound or its precursors.

Substrate-Controlled Synthesis: Utilizing chiral starting materials, such as amino acids or carbohydrates, can embed the required stereochemistry from the outset of the synthetic sequence.

Integration of Advanced Spectroscopic and Computational Methodologies

While standard spectroscopic techniques like NMR and IR are sufficient for basic characterization, a deeper understanding of the conformational landscape and electronic properties of this compound requires a more advanced approach. The integration of high-level computational chemistry with sophisticated spectroscopic analysis is a key future direction.

Modern computational tools can provide profound insights into molecular behavior. Future research should leverage these methods to build a comprehensive molecular profile.

Interactive Table 1: Advanced Methodologies for In-Depth Characterization

Methodology Application and Insights
Density Functional Theory (DFT) Elucidate the ground-state geometry, vibrational frequencies (for IR spectra correlation), and electronic structure.
Time-Dependent DFT (TD-DFT) Predict electronic transitions and simulate UV-Vis spectra, providing insights into chromophoric properties.
Molecular Dynamics (MD) Simulations Simulate the molecule's behavior in different solvent environments, revealing conformational preferences and intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM) Analyze electron density to characterize the nature and strength of intramolecular hydrogen bonds between the hydroxyl groups.

| Molecular Electrostatic Potential (MEP) | Map regions of electrophilic and nucleophilic reactivity on the molecular surface, predicting sites for derivatization. |

These computational models, when correlated with advanced experimental data (e.g., 2D NMR, X-ray crystallography), will enable a predictive understanding of the molecule's reactivity and its interactions with biological targets or material matrices. Such studies are common for analyzing complex alkaloids and can be readily applied here. nih.govresearchgate.net

Untapped Potential in Novel Chemical Derivatizations

The true value of this compound lies in its potential as a versatile scaffold for chemical derivatization. The molecule possesses three key functional handles for modification: the C4 secondary hydroxyl group, the C3 primary hydroxymethyl group, and the tertiary amine (which can be debenzylated to a secondary amine). This trifunctional nature has been underutilized.

Future research should focus on selectively modifying these sites to create libraries of novel compounds. The differential reactivity of the primary versus the secondary alcohol, and the nucleophilicity of the nitrogen atom, allow for a high degree of synthetic control.

Interactive Table 2: Potential Derivatization Strategies

Functional Group Reaction Type Potential Outcome/Application
C4-OH (Secondary Alcohol) Esterification, Etherification Modulate lipophilicity, introduce bioactive moieties.
C3-CH₂OH (Primary Alcohol) Selective Oxidation, Etherification Introduce carboxylic acid or aldehyde functionality for further conjugation; attach polymerizable groups.
Both -OH Groups Acetal/Ketal Formation, Diesterification Create rigid linkers, bidentate ligands for metal coordination.

| N-Benzyl Group | Catalytic Hydrogenolysis (Debenzylation) | Expose the secondary amine for amidation, alkylation, or connection to other scaffolds. |

By exploring these pathways, this piperidine (B6355638) derivative can serve as a starting point for generating compounds with tailored properties for medicinal chemistry, catalysis, or materials science.

Future Prospects as a Versatile Synthetic Platform in Materials Science

While the application of piperidine derivatives has traditionally been dominated by pharmaceuticals, there is a significant and largely untapped opportunity for this compound in materials science. Its well-defined structure and diol functionality make it an excellent candidate as a specialty monomer or a structural building block for advanced materials.

Future prospects in this area include:

Polymer Synthesis: The diol functionality allows the molecule to act as a monomer in step-growth polymerization. It could be incorporated into polyesters or polyurethanes, imparting rigidity from the piperidine ring and potentially unique thermal or mechanical properties. Research into polymerizing other functionalized piperidines has already demonstrated the viability of this approach. researchcommons.orgresearchcommons.org

Functional Films and Hydrogels: Piperidine-based functional groups have been successfully incorporated into polymeric films and hydrogels for applications like controlled drug release and antimicrobial surfaces. nih.govresearchgate.net The hydroxyl groups of this compound provide convenient points for grafting it onto polymer backbones like polyvinyl alcohol or sodium alginate.

Nanomaterial Functionalization: The molecule could be used to functionalize the surface of nanomaterials, such as magnetic nanoparticles or graphene quantum dots. acgpubs.orgacgpubs.org The piperidine moiety can act as a basic catalyst or a ligand, while the hydroxyl groups can enhance dispersibility or provide sites for further covalent attachment.

Exploring these avenues would diversify the applications of this compound beyond its current scope, positioning it as a valuable component in the development of next-generation functional materials.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol?

Methodological Answer: The synthesis of piperidine derivatives often involves functional group transformations. For this compound, a plausible route is the hydrolysis of ester or carbamate precursors. For example:

  • Step 1: Start with a 1-benzyl-4-piperidone scaffold (common in related compounds, as seen in Ashford’s Dictionary ).
  • Step 2: Introduce a hydroxymethyl group via reductive amination or Grignard addition to the ketone group.
  • Step 3: Optimize reaction conditions (e.g., temperature, solvent) based on analogous procedures for benzylpiperidine carboxylates, where General Procedure A in used morpholine derivatives and column chromatography (EtOAc/MeOH with Et₃N) for purification .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: Compare ¹H and ¹³C NMR data with structurally similar compounds. For instance, benzylpiperidine carboxylates in showed distinct peaks for morpholine (δ 67.32 ppm) and benzyl groups (δ 128.36 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., 1-Benzyl-3-carbethoxy-4-piperidone in has MW 315.79 g/mol ).
  • IR Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and benzyl C-H stretching (≈3000 cm⁻¹).

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage: Keep in sealed, moisture-resistant containers under inert gas (N₂/Ar) at -20°C, as piperidine derivatives like 1-Benzyl-3,3-dimethylpiperidin-4-one degrade under humidity .
  • Reactivity: Avoid strong oxidizers; stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) are recommended, as seen in safety protocols for related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during synthesis optimization?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield. highlights factorial design for identifying interactions between parameters .
  • Analytical Validation: Cross-check purity via HPLC (e.g., ≥95% purity standards in ) and replicate reactions under controlled conditions to rule out experimental error.

Q. What mechanistic insights can be gained from studying the hydroxylation of 1-Benzyl-4-piperidone derivatives?

Methodological Answer:

  • Kinetic Analysis: Monitor reaction intermediates via time-resolved ¹H NMR or quenching studies. For example, describes ester hydrolysis/decarboxylation pathways for 1-benzyl-4-piperidone derivatives .
  • Isotopic Labeling: Use deuterated solvents or ¹⁸O-labeled water to trace hydroxyl group incorporation, as suggested in Ashford’s production methods .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for hydroxylation or benzyl-group reactions. emphasizes software tools for modeling reaction pathways .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility, leveraging chemical software for virtual screening .

Q. How can researchers assess the compound’s toxicity and ecological impact in early-stage studies?

Methodological Answer:

  • In Vitro Assays: Use cell viability assays (e.g., HepG2 cells) for acute toxicity screening, as acute data for related compounds were unspecified but flagged for further testing .
  • Ecotoxicology Models: Apply quantitative structure-activity relationship (QSAR) tools to predict biodegradability, given the lack of ecological data in existing SDS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.